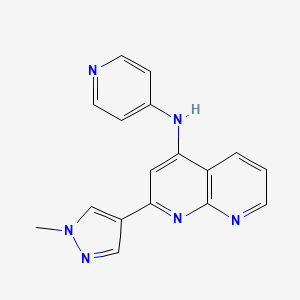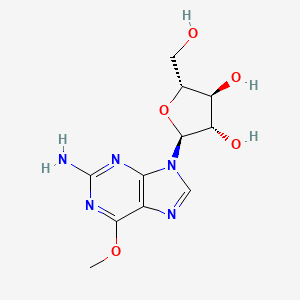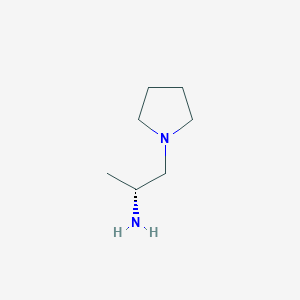
(R)-1-(Pyrrolidin-1-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(Pyrrolidin-1-yl)propan-2-amine is a chemical compound characterized by a pyrrolidine ring attached to a propan-2-amine moiety
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of pyrrolidine with propanal in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method is the nucleophilic substitution of an appropriate halogenated precursor with pyrrolidine under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
Types of Reactions:
Oxidation: Oxidation of this compound can yield pyrrolidin-1-ylpropan-2-one.
Reduction: Reduction reactions can produce (R)-1-(Pyrrolidin-1-yl)propan-2-ol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Pyrrolidin-1-ylpropan-2-one (from oxidation)
(R)-1-(Pyrrolidin-1-yl)propan-2-ol (from reduction)
Various substituted pyrrolidines (from nucleophilic substitution)
科学研究应用
Chemistry: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic effects, particularly in neurological and cardiovascular research. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which (R)-1-(Pyrrolidin-1-yl)propan-2-amine exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
1-(Pyrrolidin-1-yl)propan-2-one: A ketone derivative with similar structural features.
1-(Pyrrolidin-1-yl)propan-2-ol: A hydroxyl derivative with similar core structure.
N-alkylpyrrolidines: Other pyrrolidine derivatives with different alkyl groups.
Uniqueness: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which can influence its reactivity and biological activity compared to other pyrrolidine derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structural features and reactivity profile contribute to its importance in both research and industry.
属性
CAS 编号 |
878155-56-7 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC 名称 |
(2R)-1-pyrrolidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI 键 |
ZLGZKMHJXLDWSP-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CN1CCCC1)N |
规范 SMILES |
CC(CN1CCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
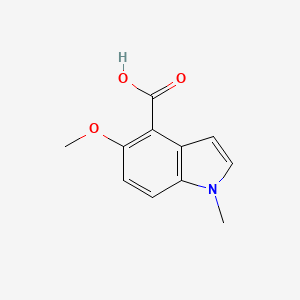
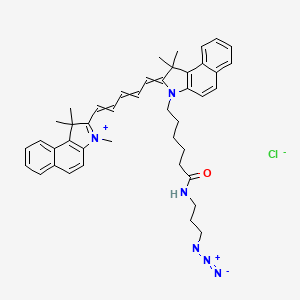

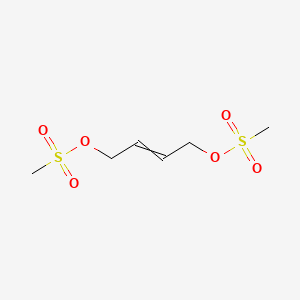


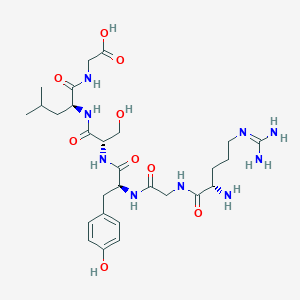
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
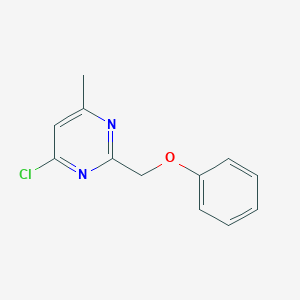
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
